molecular formula C7H15N2O5P B14649603 Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate CAS No. 54616-12-5

Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate

Cat. No.: B14649603
CAS No.: 54616-12-5
M. Wt: 238.18 g/mol
InChI Key: QYXNECBRICYFTO-UHFFFAOYSA-N
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Description

Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a hydrazinylidene group, a diethoxyphosphoryl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate typically involves the reaction of diethyl phosphite with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazinylidene intermediate. The final step involves the esterification of the intermediate with methyl chloroacetate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinylidene compounds.

Scientific Research Applications

Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The diethoxyphosphoryl group plays a crucial role in these interactions by enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [2-(diethoxyphosphoryl)acetate]
  • Methyl [2-(diethoxyphosphoryl)hydrazine]
  • Methyl [2-(diethoxyphosphoryl)hydrazone]

Uniqueness

Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate is unique due to the presence of both the hydrazinylidene and diethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

54616-12-5

Molecular Formula

C7H15N2O5P

Molecular Weight

238.18 g/mol

IUPAC Name

methyl 2-(diethoxyphosphorylhydrazinylidene)acetate

InChI

InChI=1S/C7H15N2O5P/c1-4-13-15(11,14-5-2)9-8-6-7(10)12-3/h6H,4-5H2,1-3H3,(H,9,11)

InChI Key

QYXNECBRICYFTO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NN=CC(=O)OC)OCC

Origin of Product

United States

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